N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine typically involves the reaction of 3’-benzyloxyacetophenone with methylamine-d3 under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a strong base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its unique chemical structure, which allows it to absorb and emit light at specific wavelengths . This property is exploited in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-methylamine: Similar structure but lacks the deuterium substitution.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-ethylamine: Contains an ethyl group instead of a methyl group.
Uniqueness
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is unique due to its deuterium substitution, which enhances its stability and alters its chemical properties . This makes it particularly valuable in research applications where stability and precision are critical .
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N-(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13(17-2)15-9-6-10-16(11-15)18-12-14-7-4-3-5-8-14/h3-11,13,17H,12H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMNSXFQMKPAE-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675692 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189957-44-5 |
Source
|
Record name | 1-[3-(Benzyloxy)phenyl]-N-(~2~H_3_)methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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